molecular formula C14H19BrO3 B14724223 2-(4-Tert-butylphenoxy)ethyl 2-bromoacetate CAS No. 6289-76-5

2-(4-Tert-butylphenoxy)ethyl 2-bromoacetate

Cat. No.: B14724223
CAS No.: 6289-76-5
M. Wt: 315.20 g/mol
InChI Key: KZPGNETTXSBYOX-UHFFFAOYSA-N
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Description

2-(4-Tert-butylphenoxy)ethyl 2-bromoacetate is an organic compound with the molecular formula C14H19BrO3. It is a derivative of bromoacetic acid and is used in various chemical reactions and industrial applications. This compound is known for its role as an alkylating agent, which makes it valuable in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)ethyl 2-bromoacetate typically involves the reaction of 2-(4-tert-butylphenoxy)ethanol with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the bromoacetyl bromide. The product is then purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenoxy)ethyl 2-bromoacetate undergoes several types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alcohols.

    Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Produces substituted derivatives depending on the nucleophile used.

    Hydrolysis: Produces 2-(4-tert-butylphenoxy)ethanol and bromoacetic acid.

    Reduction: Produces 2-(4-tert-butylphenoxy)ethanol.

Scientific Research Applications

2-(4-Tert-butylphenoxy)ethyl 2-bromoacetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)ethyl 2-bromoacetate involves its role as an alkylating agent. The bromine atom is highly reactive and can form covalent bonds with nucleophilic sites in other molecules. This reactivity allows the compound to modify various substrates, making it useful in synthetic chemistry and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Tert-butylphenoxy)ethyl 2-bromoacetate is unique due to the presence of the tert-butylphenoxy group, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of complex organic molecules and in applications where selective reactivity is required .

Properties

CAS No.

6289-76-5

Molecular Formula

C14H19BrO3

Molecular Weight

315.20 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)ethyl 2-bromoacetate

InChI

InChI=1S/C14H19BrO3/c1-14(2,3)11-4-6-12(7-5-11)17-8-9-18-13(16)10-15/h4-7H,8-10H2,1-3H3

InChI Key

KZPGNETTXSBYOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOC(=O)CBr

Origin of Product

United States

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